molecular formula C4H7F3O2 B1424264 3-(Trifluoromethoxy)propan-1-OL CAS No. 949009-61-4

3-(Trifluoromethoxy)propan-1-OL

Cat. No. B1424264
M. Wt: 144.09 g/mol
InChI Key: DKJIZESVWJPTPV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3-(Trifluoromethoxy)propan-1-ol is C4H7F3O2 . It has a molecular weight of 144.09 . The InChI code for this compound is 1S/C4H7F3O2/c5-4(6,7)9-3-1-2-8/h8H,1-3H2 .


Physical And Chemical Properties Analysis

The boiling point of 3-(Trifluoromethoxy)propan-1-ol is predicted to be 109.3±35.0 °C . The density is predicted to be 1.254±0.06 g/cm3 . The pKa is predicted to be 14.63±0.10 .

Scientific Research Applications

Synthesis and Spectroelectrochemical Properties

  • Synthesis and Investigation in Phthalocyanine Compounds : 3-(Trifluoromethoxy)propan-1-OL was used in the synthesis of new compounds for peripherally tetra-substituted phthalocyanines. These were characterized and analyzed for electrochemical and spectroelectrochemical properties, revealing potential in electrochemical technologies (Aktaş Kamiloğlu et al., 2018).

Catalysis and Reaction Mechanisms

  • Catalytic Synthesis of Beta-Blockers : A study synthesized a series of beta-adrenergic blocking agents using 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, demonstrating the significance of the 3-(aryloxy) moiety for affinity to beta-adrenoceptors (Rzeszotarski et al., 1979).
  • Role in Biotransformation Studies : 3-(Trifluoromethoxy)propan-1-OL was assessed for aerobic biotransformation, examining its potential as an environmentally benign substitute. Different results for mineralization were observed, indicating varied environmental impact (Frömel & Knepper, 2015).

Chemical Synthesis and Analysis

  • Synthesis of Tertiary Amines : This compound was utilized in the synthesis of tertiary amines, which demonstrated significant inhibitive performance on carbon steel corrosion, highlighting its role in corrosion science (Gao et al., 2007).
  • Triazole Derivatives Synthesis : The compound played a role in the synthesis of 1,2,3-triazole derivatives, which were evaluated for antifungal activity, suggesting potential in pharmaceutical applications (Lima-Neto et al., 2012).

properties

IUPAC Name

3-(trifluoromethoxy)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F3O2/c5-4(6,7)9-3-1-2-8/h8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJIZESVWJPTPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)COC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00700659
Record name 3-(Trifluoromethoxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethoxy)propan-1-OL

CAS RN

949009-61-4
Record name 3-(Trifluoromethoxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
T Frömel, TP Knepper - Journal of Fluorine Chemistry, 2015 - Elsevier
Fluorinated substances play a significant role for many industrial and consumer products, but many of these chemicals are attributed with an adverse ecological profile and persistence …
Number of citations: 2 www.sciencedirect.com
I Logvinenko, V Dolovanyuk… - Ukrainica Bioorganica …, 2023 - bioorganica.com.ua
Synthetic approaches towards two CF 3 O-containing building blocks 2-(trifluoromethoxy) ethan-1-ol and 3-(trifluoromethoxy) propan-1-ol were developed. The most convenient …
Number of citations: 0 bioorganica.com.ua
T Frömel - 2012 - depositonce.tu-berlin.de
Perfluoroalkyl and polyfluoroalkyl substances are environmental contaminants with adverse properties owing to the presence of the particularly strong CF bond. In this thesis, the …
Number of citations: 2 depositonce.tu-berlin.de
T Fromel - 2012
Number of citations: 0

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